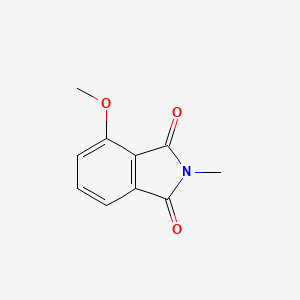
(1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Metoxi-4-metil-1,2-dihidronaftalen-1-ol es un compuesto quiral con un interés significativo en varios campos de la química y la farmacología. Este compuesto se caracteriza por su estructura única, que incluye un grupo metoxi y un grupo metil unidos a un esqueleto de dihidronaftileno. La estereoquímica del compuesto, denotada por la configuración (1R,2R), juega un papel crucial en su comportamiento químico y actividad biológica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1R,2R)-2-Metoxi-4-metil-1,2-dihidronaftalen-1-ol típicamente involucra varios pasos, comenzando con precursores disponibles comercialmente. Un método común involucra la reducción de un derivado de naftaleno correspondiente, seguido de la introducción de los grupos metoxi y metil a través de reacciones de funcionalización selectiva. Las condiciones de reacción a menudo requieren el uso de catalizadores y reactivos específicos para asegurar que se logre la estereoquímica deseada.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas que maximizan el rendimiento y la pureza. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y técnicas de purificación avanzadas para asegurar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1R,2R)-2-Metoxi-4-metil-1,2-dihidronaftalen-1-ol experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden hidrogenar aún más el anillo de dihidronaftileno.
Sustitución: Los grupos metoxi y metil se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir derivados de naftaleno completamente hidrogenados.
Aplicaciones Científicas De Investigación
Química
En química, (1R,2R)-2-Metoxi-4-metil-1,2-dihidronaftalen-1-ol se utiliza como un bloque de construcción quiral para la síntesis de moléculas más complejas. Su estereoquímica única lo hace valioso para estudiar reacciones estereoselectivas y desarrollar nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se investiga por su potencial como ligando en estudios de receptores. Su capacidad para interactuar con objetivos biológicos específicos lo convierte en una herramienta útil para comprender las interacciones receptor-ligando y desarrollar nuevos agentes terapéuticos.
Medicina
En medicina, (1R,2R)-2-Metoxi-4-metil-1,2-dihidronaftalen-1-ol se explora por sus propiedades farmacológicas. Puede servir como un compuesto principal para el desarrollo de nuevos medicamentos dirigidos a enfermedades específicas, particularmente aquellas que involucran interacciones quirales.
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en la fabricación de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (1R,2R)-2-Metoxi-4-metil-1,2-dihidronaftalen-1-ol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estereoquímica del compuesto le permite encajar en los sitios activos de estos objetivos, modulando su actividad. Las vías involucradas pueden incluir cascadas de transducción de señales, inhibición enzimática o activación de receptores, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares a (1R,2R)-2-Metoxi-4-metil-1,2-dihidronaftalen-1-ol incluyen otros derivados quirales de dihidronaftileno, como:
- (1S,2S)-2-Metoxi-4-metil-1,2-dihidronaftalen-1-ol
- (1R,2R)-2-Metoxi-1,2-dihidronaftalen-1-ol
- (1R,2R)-4-Metil-1,2-dihidronaftalen-1-ol
Unicidad
La singularidad de (1R,2R)-2-Metoxi-4-metil-1,2-dihidronaftalen-1-ol radica en su estereoquímica específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con sus análogos, este compuesto puede exhibir diferente reactividad, selectividad y actividad biológica, lo que lo convierte en una molécula valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(1R,2R)-2-methoxy-4-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H14O2/c1-8-7-11(14-2)12(13)10-6-4-3-5-9(8)10/h3-7,11-13H,1-2H3/t11-,12-/m1/s1 |
Clave InChI |
IVYKWQXEAVMNQX-VXGBXAGGSA-N |
SMILES isomérico |
CC1=C[C@H]([C@@H](C2=CC=CC=C12)O)OC |
SMILES canónico |
CC1=CC(C(C2=CC=CC=C12)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




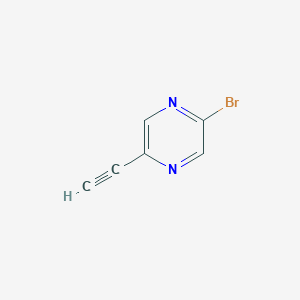
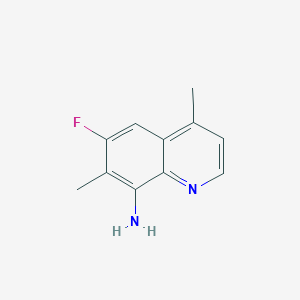

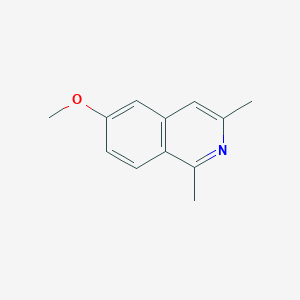


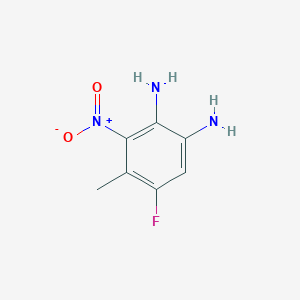

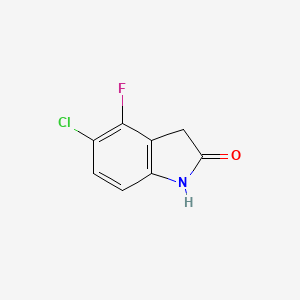
![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)

